2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one
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Overview
Description
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one is a complex organic compound with a unique structure that includes a cycloheptanone ring, a hydroxyphenyl group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptanone Ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the Phenylpropyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the cycloheptanone ring in the presence of a Lewis acid catalyst.
Addition of the Hydroxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where a hydroxyphenyl derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Properties
CAS No. |
61078-54-4 |
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Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one |
InChI |
InChI=1S/C22H24O3/c23-18-13-11-17(12-14-18)22(25)15-20(16-7-3-1-4-8-16)19-9-5-2-6-10-21(19)24/h1,3-4,7-8,11-14,19-20,23H,2,5-6,9-10,15H2 |
InChI Key |
XDGJIDLEUPXZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C(CC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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